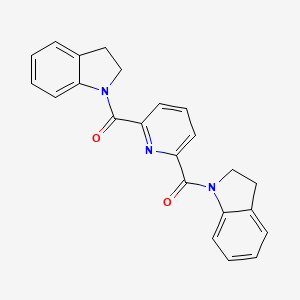![molecular formula C18H17Cl2N3O3S2 B3436709 3-(2,4-dichlorobenzoyl)-1-[4-(pyrrolidine-1-sulfonyl)phenyl]thiourea](/img/structure/B3436709.png)
3-(2,4-dichlorobenzoyl)-1-[4-(pyrrolidine-1-sulfonyl)phenyl]thiourea
Descripción general
Descripción
3-(2,4-dichlorobenzoyl)-1-[4-(pyrrolidine-1-sulfonyl)phenyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of a dichlorobenzoyl group, a pyrrolidine-1-sulfonyl group, and a phenylthiourea moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorobenzoyl)-1-[4-(pyrrolidine-1-sulfonyl)phenyl]thiourea typically involves the following steps:
Formation of the dichlorobenzoyl intermediate: This step involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride.
Formation of the pyrrolidine-1-sulfonyl intermediate: Pyrrolidine is reacted with chlorosulfonic acid to form pyrrolidine-1-sulfonyl chloride.
Coupling reaction: The dichlorobenzoyl chloride and pyrrolidine-1-sulfonyl chloride intermediates are reacted with phenylthiourea under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps, with optimization for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-dichlorobenzoyl)-1-[4-(pyrrolidine-1-sulfonyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The dichlorobenzoyl group can be reduced to form corresponding amines.
Substitution: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2,4-dichlorobenzoyl)-1-[4-(pyrrolidine-1-sulfonyl)phenyl]thiourea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,4-dichlorobenzoyl)-1-phenylthiourea: Lacks the pyrrolidine-1-sulfonyl group.
1-[4-(pyrrolidine-1-sulfonyl)phenyl]thiourea: Lacks the dichlorobenzoyl group.
3-(2,4-dichlorobenzoyl)-1-[4-(methylsulfonyl)phenyl]thiourea: Contains a methylsulfonyl group instead of a pyrrolidine-1-sulfonyl group.
Uniqueness
The presence of both the dichlorobenzoyl and pyrrolidine-1-sulfonyl groups in 3-(2,4-dichlorobenzoyl)-1-[4-(pyrrolidine-1-sulfonyl)phenyl]thiourea makes it unique compared to similar compounds. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
2,4-dichloro-N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3S2/c19-12-3-8-15(16(20)11-12)17(24)22-18(27)21-13-4-6-14(7-5-13)28(25,26)23-9-1-2-10-23/h3-8,11H,1-2,9-10H2,(H2,21,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLODGVFZBBMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B3436635.png)
![5-(thiophen-2-yl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3436645.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3436652.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3436658.png)
![N-(5-BROMO-8-QUINOLYL)-4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE](/img/structure/B3436659.png)


![(5-Methyl-2-propan-2-ylcyclohexyl) 2-[3-methyl-2-[(4-methylphenoxy)methyl]benzimidazol-3-ium-1-yl]acetate;chloride](/img/structure/B3436695.png)
![2-bromo-N-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B3436697.png)
![N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide](/img/structure/B3436704.png)
![4-bromo-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3436712.png)
![2-[(Biphenyl-4-ylcarbonyl)amino]-5-methyl-4-phenylthiophene-3-carboxamide](/img/structure/B3436715.png)
![N-(2-bromo-4-methylphenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B3436723.png)
![methyl 2-{[(4-bromophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B3436727.png)
